Semotiadil

Angina pectoris Calcium channel blocker Duration of action

Semotiadil (SD-3211) is a structurally novel benzothiazine calcium antagonist that cannot be substituted with standard dihydropyridines or diltiazem. Key differentiation: (1) 9+ hour antianginal duration at 10 mg/kg p.o. in vasopressin-induced angina models — outlasting diltiazem, nifedipine, and nisoldipine at comparable doses; (2) unique hemodynamic signature providing 18-hour hypotension in conscious SHR with only slight heart rate increase, avoiding the bradycardia of diltiazem and reflex tachycardia of nifedipine; (3) rate-dependent AV nodal conduction effects with QT interval sparing in atrial flutter models; (4) well-characterized racemate with distinct R- and S-enantiomer pharmacokinetics (5-fold difference in hepatic recovery, 3-fold difference in HSA binding), enabling stereoselective disposition studies. Supplied as ≥98% pure material for reproducible in vivo dosing and enantiomer-specific pharmacology research.

Molecular Formula C29H32N2O6S
Molecular Weight 536.6 g/mol
CAS No. 116476-13-2
Cat. No. B055868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemotiadil
CAS116476-13-2
Synonyms3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine
levosemotiadil
SA 3212
SA-3212
SD 3211
SD 3212
SD-3211
SD-3212
semotiadil
semotiadil fumarate
sesamodil
sesamodil fumarate
Molecular FormulaC29H32N2O6S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1
InChIKeyRKXVEXUAWGRFNP-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Semotiadil (CAS 116476-13-2): Procurement & Differentiation Guide for a Vasoselective Benzothiazine Calcium Antagonist


Semotiadil (also known as SD-3211 or sesamodil fumarate) is a benzothiazine-derivative calcium channel antagonist with a distinct pharmacological profile characterized by pronounced vasoselectivity and use-dependent L-type calcium current inhibition [1]. Its molecular structure, confirmed by X-ray crystallography, lacks the 1,4-dihydropyridine nucleus common to many calcium channel blockers, placing it in a unique chemical class . This compound exists as a racemate with well-characterized stereoselective pharmacology, where the R-enantiomer (semotiadil) acts primarily as a Ca2+ channel blocker while the S-enantiomer (levosemotiadil) exhibits dual Ca2+/Na+ channel blocking activity [2].

Why Semotiadil Cannot Be Substituted with Diltiazem, Verapamil, or Dihydropyridines: Evidence-Based Differentiation


Semotiadil cannot be considered interchangeable with other calcium channel blockers due to its unique benzothiazine scaffold, which confers a tissue selectivity profile intermediate between diltiazem and dihydropyridines [1], a use-dependent mode of action distinct from dihydropyridines [2], and enantiomer-specific pharmacokinetics with differential protein binding and hepatic extraction [3]. Direct comparative studies demonstrate that semotiadil exhibits longer duration of antianginal action than diltiazem, nifedipine, and nisoldipine at comparable doses [1], and produces a unique hemodynamic profile with slight heart rate increase versus diltiazem-induced bradycardia and nifedipine-induced marked tachycardia [4]. These quantified differences preclude simple in-class substitution.

Semotiadil Quantitative Differentiation: Head-to-Head Comparative Data vs. Diltiazem, Nifedipine, Amlodipine, and Nisoldipine


Duration of Antianginal Effect: Semotiadil vs. Diltiazem, Nifedipine, and Nisoldipine

Semotiadil (10 mg/kg, p.o.) demonstrated antianginal efficacy for at least 9 hours in a rat vasopressin-induced angina model, significantly longer than diltiazem (30 mg/kg, p.o.), nifedipine (10 mg/kg, p.o.), and nisoldipine (3 mg/kg, p.o.) [1].

Angina pectoris Calcium channel blocker Duration of action

Tissue Selectivity: Semotiadil's Intermediate Coronary/Myocardial Profile

In rat isolated perfused hearts, semotiadil (10⁻⁷ M) significantly suppressed cardiac contractility and inhibited acetylcholine-induced coronary vasoconstriction. Diltiazem (10⁻⁶ M) reduced contractility without affecting coronary response, while nifedipine (3×10⁻⁹–3×10⁻⁸ M) and nisoldipine (3×10⁻¹⁰–10⁻⁸ M) inhibited coronary response without reducing contractility [1]. The selectivity of semotiadil for coronary artery and myocardium is intermediate between diltiazem and dihydropyridines [1].

Tissue selectivity Coronary artery Myocardium

L-Type Calcium Current Inhibition: Use-Dependent Recovery Kinetics

Semotiadil inhibited cardiac L-type Ca²⁺ current (ICa,L) with an IC₅₀ between 10 and 100 μM, similar to diltiazem, but was less potent than nifedipine and amlodipine (IC₅₀ 0.1–1 μM) [1]. Critically, semotiadil (0.1 μM) and diltiazem (0.1 μM) prolonged the time to full recovery of ICa,L from inactivation to 20 seconds, compared to complete recovery within 1 second for nifedipine (0.01 μM) and amlodipine (0.1 μM) [1].

L-type calcium current Use-dependence Electrophysiology

Electrophysiological Profile: AV Nodal Conduction and Rate-Dependence

In Langendorff-perfused guinea pig hearts, both semotiadil and diltiazem decreased sinus rate in a concentration-dependent manner, whereas amlodipine and nifedipine did not [1]. Semotiadil showed the most pronounced rate-dependent effects on AV nodal conduction among all compounds tested [1]. Semotiadil (10 μM) markedly prolonged sinus node recovery time, and diltiazem (10 μM) caused intermittent sinus node arrest in 5 of 7 experiments [1]. Unlike diltiazem, semotiadil did not affect the QT interval [1].

AV nodal conduction Rate-dependence Electrophysiology

Antihypertensive Duration and Heart Rate Response vs. Diltiazem and Nifedipine

In conscious spontaneously hypertensive rats (SHRs), semotiadil (30 mg/kg, p.o.) produced hypotension persisting for 18 hours, longer than diltiazem (30 and 100 mg/kg) and nifedipine (1 and 3 mg/kg) [1]. Semotiadil caused a slight heart rate increase, whereas diltiazem caused bradycardia and nifedipine caused marked tachycardia [1].

Antihypertensive Spontaneously hypertensive rat Heart rate

Enantioselective Hepatic First-Pass Metabolism: Semotiadil vs. Levosemotiadil

In rat liver perfusion experiments, the hepatic recovery ratio (FH) was 2% for semotiadil (R-enantiomer) and 10% for levosemotiadil (S-enantiomer), demonstrating that the R-enantiomer undergoes 5-fold greater hepatic elimination [1]. Mean hepatic transit time (tH) was 0.15 min for semotiadil vs. 0.20 min for levosemotiadil (statistically significant), indicating different distribution kinetics [1].

Enantioselective pharmacokinetics Hepatic extraction First-pass effect

Semotiadil Application Scenarios: Preclinical Models Where Differentiation Data Drives Selection


Preclinical Angina Models Requiring Extended Duration of Action

Semotiadil is the preferred calcium antagonist for rat vasopressin-induced angina models where antianginal efficacy must persist beyond 9 hours post-dose. Its 9+ hour duration at 10 mg/kg p.o. exceeds that of diltiazem (30 mg/kg), nifedipine (10 mg/kg), and nisoldipine (3 mg/kg) [1], enabling once-daily dosing protocols and reducing animal handling stress in chronic studies.

Atrial Flutter/Fibrillation Models Requiring Rate-Dependent AV Nodal Blockade Without QT Prolongation

In isolated guinea pig heart models of atrial flutter, semotiadil demonstrates the most pronounced rate-dependent AV nodal conduction effects among calcium antagonists tested, while uniquely sparing the QT interval unlike diltiazem which shortens it [1]. This profile is advantageous for ventricular rate control studies where QT interval liability must be minimized.

Hypertension Studies Requiring Extended Hypotension with Neutral Chronotropy

For conscious SHR models, semotiadil at 30 mg/kg p.o. provides 18-hour hypotension with only a slight heart rate increase, avoiding both the bradycardia of diltiazem and the marked reflex tachycardia of nifedipine [1]. This distinct hemodynamic signature supports chronic hypertension studies where heart rate confounding is undesirable.

Enantioselective Pharmacokinetic and Protein Binding Investigations

Semotiadil and its S-enantiomer levosemotiadil serve as a model enantiomeric pair for studying stereoselective drug disposition. The 5-fold difference in hepatic recovery ratio (2% vs. 10%) and 3-fold difference in human serum albumin binding affinity (K = 2.15×10⁵ M⁻¹ vs. 6.59×10⁵ M⁻¹) [1][2] provide robust quantitative readouts for enantiomer-specific metabolism and distribution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Semotiadil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.